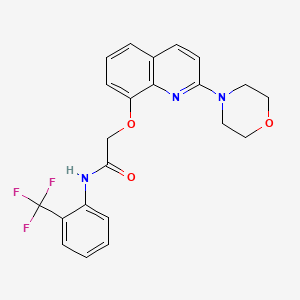

2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Descripción

2-((2-Morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a morpholino group at the 2-position and an acetamide moiety linked to an ortho-trifluoromethylphenyl group. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the morpholino ring enhances solubility and serves as a hydrogen bond acceptor.

Propiedades

IUPAC Name |

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-1-2-6-17(16)26-20(29)14-31-18-7-3-4-15-8-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITJRWIFJIFYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the quinoline-morpholine intermediate with a trifluoromethylphenyl acetic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound, using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the quinoline core may yield quinoline N-oxides, while reduction of nitro groups would produce amines.

Aplicaciones Científicas De Investigación

2-((2-Morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring may enhance solubility and bioavailability. The trifluoromethyl group can increase the compound’s metabolic stability and binding affinity to its targets.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Quinolin-8-yloxy Acetamide Derivatives

- N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide monohydrate (): This compound shares the quinolin-8-yloxy-acetamide backbone but differs in substituents. The acetamide nitrogen is substituted with methyl and phenyl groups instead of the ortho-CF₃ phenyl group.

- 2-Chloro-N-(4-fluorophenyl)acetamide (): A simpler analog lacking the quinoline moiety, this compound serves as an intermediate for synthesizing (quinolin-8-yloxy)acetamides. The chloro and fluoro substituents highlight the role of halogenated groups in directing reactivity during synthesis .

Trifluoromethylphenyl-Substituted Analogs

- (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (): This compound features a CF₃ group at the para position of the phenyl ring.

Physicochemical Properties

The morpholino group balances this by improving aqueous solubility .

Q & A

Q. What are the key considerations for synthesizing 2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, acetyl chloride and Na₂CO₃ in CH₂Cl₂ are used for acetylation, followed by purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization from ethyl acetate . Key factors include:

- Temperature control : Room temperature for overnight stirring to ensure complete reaction .

- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction efficiency .

- Purification : Thin-layer chromatography (TLC) and recrystallization improve purity (≥95%) .

Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Acetylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT | 58% | TLC, recrystallization |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .

- Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., intramolecular C–H···O) .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF for initial solubility screening .

- Aqueous stability : Buffered solutions (pH 7.4) at 37°C to mimic physiological conditions .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for derivatives of this compound?

- Methodological Answer :

- Computational modeling : Density functional theory (DFT) to predict intermediates and transition states .

- Kinetic studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varied temperatures .

- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to track proton transfer mechanisms .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from:

Q. How can statistical experimental design optimize reaction conditions for novel analogs?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factorial design : Vary temperature, solvent polarity, and catalyst loading to maximize yield .

- Response surface methodology (RSM) : Model interactions between parameters (e.g., solvent:temperature) .

Example : A 2³ factorial design reduced reaction time by 40% while maintaining >90% purity .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to map binding poses with kinases or GPCRs .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

- QSAR models : Relate substituent effects (e.g., morpholino vs. piperazine) to bioactivity .

Data Contradiction and Validation

Q. How should researchers validate conflicting NMR or crystallography data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.